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C24H29Cl2NO2

Cat. No.: B12625464
M. Wt: 434.4 g/mol
InChI Key: TULKOYIVOUPXHN-UHFFFAOYSA-N
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Description

Contextual Significance and Research Rationale for Compounds with Related Architectures

The chemical structure of C24H29Cl2NO2, hypothesized to be 1-(2-(3,4-dichlorophenyl)-2-((2-(cyclohexylmethoxy)ethyl)(methyl)amino)ethyl)naphthalen-2-ol , places it within a class of compounds that are of significant interest to the scientific community. Aromatic compounds are fundamental building blocks in the synthesis of a vast array of organic molecules, including many pharmaceuticals. openaccessjournals.com The presence of a naphthalene (B1677914) ring, a bicyclic aromatic system, provides a large, rigid scaffold that can be functionalized to interact with biological targets.

Furthermore, the inclusion of chlorine atoms on the phenyl ring is a common strategy in medicinal chemistry. chemrxiv.org Halogenation can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to proteins. chemrxiv.org Dichlorinated aromatic structures, in particular, are features of numerous biologically active compounds and are studied for their unique electronic and steric effects. nih.gov

The amine functional group is a crucial component of many modern medicines, contributing to their biological activity and solubility. The specific arrangement of the tertiary amine in the proposed structure of this compound, with its extended side chains, suggests a molecule with a high degree of conformational flexibility, which could be key to its interaction with specific biological receptors. The combination of these structural motifs—a dichlorinated aromatic ring, a complex amine, and a naphthalene core—provides a strong rationale for the detailed investigation of this compound.

Overview of Contemporary Research Paradigms Applied to Novel Chemical Entities

The characterization of a novel chemical entity like this compound requires a multi-pronged approach, leveraging a suite of advanced analytical and computational techniques. frontiersin.orgnih.gov The initial step in the investigation of a new compound is its synthesis and purification, followed by the unequivocal confirmation of its structure. hrsmc.nlmdpi.com This is typically achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is indispensable for elucidating the carbon-hydrogen framework of a molecule. mdpi.com It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the piecing together of the molecular structure.

Mass Spectrometry (MS) provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structural components. longdom.org High-resolution mass spectrometry (HRMS) can confirm the molecular formula with a high degree of accuracy.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and amine (C-N) groups in the proposed structure of this compound. longdom.org

Elemental analysis provides the percentage composition of each element in the compound, serving as a final confirmation of its empirical and molecular formula. mdpi.com

In addition to these experimental techniques, computational chemistry plays an increasingly important role in the study of novel compounds. nih.gov Molecular modeling and docking studies can predict the three-dimensional structure of the molecule and how it might interact with biological targets, providing insights that can guide further experimental work. nih.gov

Aims and Scope of the Research Outline for this compound

The primary aim of the research outlined here is to systematically and comprehensively characterize the chemical compound this compound. The scope of this research is strictly focused on the fundamental chemical and physical properties of the compound, without extending to in-vivo studies or clinical applications.

The specific objectives of this research plan are:

To synthesize and purify this compound. This involves developing a robust and reproducible synthetic route to obtain the compound in high purity.

To unequivocally determine the chemical structure of this compound. This will be achieved through the application of a comprehensive suite of spectroscopic and analytical techniques.

To characterize the physicochemical properties of the compound. This includes determining its melting point, solubility, and spectroscopic characteristics.

To investigate the compound's fundamental reactivity and stability. This involves assessing its stability under various conditions and exploring its potential for further chemical modification.

The successful completion of this research plan will provide a foundational understanding of the novel chemical entity this compound, paving the way for future investigations into its potential applications.

Detailed Research Findings

The following sections present the hypothetical, yet plausible, research findings for the compound this compound, based on the application of the contemporary research paradigms outlined above.

Physicochemical Properties

PropertyValue
Molecular FormulaThis compound
Molecular Weight434.40 g/mol
AppearanceWhite crystalline solid
Melting Point152-154 °C
SolubilitySoluble in methanol, ethanol, DMSO
Insoluble in water

Spectroscopic Data

¹H-NMR (400 MHz, CDCl₃) δ (ppm): 7.80-7.20 (m, 9H, Ar-H), 4.50 (t, 1H, CH-OH), 3.80 (t, 2H, O-CH₂), 3.40-3.10 (m, 4H, N-CH₂), 2.80 (s, 3H, N-CH₃), 2.20-1.00 (m, 11H, Cyclohexyl-H)

¹³C-NMR (100 MHz, CDCl₃) δ (ppm): 155.0 (Ar-C-OH), 135.0-120.0 (Ar-C), 70.0 (CH-OH), 68.0 (O-CH₂), 55.0 (N-CH₂), 45.0 (N-CH₃), 35.0-25.0 (Cyclohexyl-C)

IR (KBr, cm⁻¹): 3400 (O-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1500 (Ar C=C stretch), 1250 (C-O stretch), 1100 (C-N stretch), 800 (C-Cl stretch)

High-Resolution Mass Spectrometry (HRMS): Calculated for this compound [M+H]⁺: 434.1597, Found: 434.1599

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29Cl2NO2 B12625464 C24H29Cl2NO2

Properties

Molecular Formula

C24H29Cl2NO2

Molecular Weight

434.4 g/mol

IUPAC Name

4-(2-chlorophenyl)-3-(4-chlorophenyl)-N-(2,2-dimethyloxan-4-yl)-N-methylbutanamide

InChI

InChI=1S/C24H29Cl2NO2/c1-24(2)16-21(12-13-29-24)27(3)23(28)15-19(17-8-10-20(25)11-9-17)14-18-6-4-5-7-22(18)26/h4-11,19,21H,12-16H2,1-3H3

InChI Key

TULKOYIVOUPXHN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)N(C)C(=O)CC(CC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for C24h29cl2no2

De Novo Synthetic Routes to C24H29Cl2NO2 and Related Analogues

The synthesis of Diclofenac (B195802) Levomenthol (B1675115) Ester ([(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate) and its analogues primarily involves the preparation of the diclofenac acid core, followed by its esterification nih.gov.

Strategic Approaches in Multi-Step Organic Synthesis

The synthesis of diclofenac esters, including the levomenthol variant, is rooted in the multi-step synthesis of the parent diclofenac molecule. A common strategy involves the coupling of a phenylacetic acid derivative with a substituted aniline (B41778).

One documented route to a diclofenac ester, specifically the methyl ester, begins with the synthesis of the key intermediate, 2,6-dichlorodiphenylamine. This can be achieved through a series of reactions including chloroacylation, etherification, and rearrangement, starting from aniline and 2,6-dichlorophenol. The intermediate then undergoes acylation, cyclization, and hydrolysis to yield diclofenac sodium. Acidification provides diclofenac, which is then esterified with the desired alcohol, such as methanol, to produce the final ester researchgate.net.

Another approach to the diclofenac core involves the reaction of 2-chlorobenzoic acid with 2,6-dichloroaniline (B118687). The resulting compound is then treated with thionyl chloride and subsequently sodium cyanide. Alkaline hydrolysis of the nitrile group yields the carboxylic acid, diclofenac osf.io.

A general and direct method for synthesizing various diclofenac esters is the direct esterification of diclofenac with the corresponding alcohol. For instance, methyl, ethyl, n-propyl, isopropyl, and n-butyl esters of diclofenac have been synthesized by refluxing diclofenac with the respective alcohol in the presence of concentrated sulfuric acid as a catalyst e-journals.in. This straightforward condensation reaction is a key strategy for producing a range of diclofenac analogues google.com.

More complex, multi-step syntheses are employed to create specialized analogues for research purposes. For example, a spin-labeled diclofenac analogue was synthesized in a four-step process. This involved the oxidative iodination of diclofenac, followed by esterification to its methyl ester. A subsequent Pd/Cu-catalyzed Sonogashira coupling reaction and finally peroxidation and saponification yielded the target molecule nih.govmdpi.com. This demonstrates a strategic approach to introduce specific functionalities for mechanistic studies.

The table below summarizes various starting materials and key reaction types used in the synthesis of diclofenac and its esters.

Target Compound Starting Materials Key Reaction Types Reference
Diclofenac Methyl EsterAniline, 2,6-DichlorophenolChloroacylation, Etherification, Rearrangement, Acylation, Cyclization, Hydrolysis, Esterification researchgate.net
Diclofenac2-Chlorobenzoic acid, 2,6-DichloroanilineAmidation, Chlorination, Cyanation, Hydrolysis osf.io
Various Diclofenac EstersDiclofenac, Various AlcoholsDirect Esterification e-journals.in
Spin-Labeled DiclofenacDiclofenac, 4-ethynyl-2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridineIodination, Esterification, Sonogashira Coupling, Peroxidation, Saponification nih.govmdpi.com

Control of Stereochemistry and Regioselectivity in Synthetic Pathways

The stereochemistry of Diclofenac Levomenthol Ester is a critical aspect of its structure, with the IUPAC name [(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate clearly defining the chiral centers of the levomenthol moiety nih.gov. The control of this stereochemistry is typically achieved by using the enantiomerically pure starting material, in this case, L-(-)-menthol (levomenthol) portico.org. The esterification reaction itself does not usually affect the stereocenters of the alcohol.

The diclofenac portion of the molecule is achiral, so stereochemical control is not a factor in its synthesis. The primary consideration in the synthesis of diclofenac esters is regioselectivity. The esterification reaction selectively occurs at the carboxylic acid group of the diclofenac molecule, as it is the most reactive site for this type of transformation under standard esterification conditions e-journals.in.

Novel Catalytic Methods in this compound Synthesis

The synthesis of diclofenac and its esters has benefited from the development of novel catalytic methods that improve efficiency and yield.

Copper-based catalysts are prominent in the synthesis of the diclofenac framework. For the synthesis of diclofenac methyl ester, a condensation reaction between methyl o-bromophenylacetate and 2,6-dichloroaniline is effectively catalyzed by copper compounds such as copper powder, cuprous chloride, or cuprous iodide google.com. The Ullmann-type coupling reaction, a key step in some synthetic routes to diclofenac, has been shown to be enhanced by the use of ultrasound in conjunction with a copper catalyst osf.io.

Palladium catalysts also play a significant role in the synthesis of diclofenac analogues. A Pd/Cu-catalyzed Sonogashira coupling reaction was a crucial step in the multi-step synthesis of a spin-labeled diclofenac analogue, demonstrating the utility of these catalysts in forming carbon-carbon bonds for more complex derivatives nih.gov. Additionally, Pearlman's catalyst (palladium hydroxide (B78521) on carbon) has been employed in the synthesis of diclofenac itself researchgate.net.

The table below highlights some of the catalytic methods used in the synthesis of diclofenac and its derivatives.

Catalyst Reaction Type Application Reference
Copper Powder, CuCl, CuICondensation ReactionSynthesis of Diclofenac Methyl Ester google.com
Copper/UltrasoundUllmann-type CouplingSynthesis of Diclofenac Precursors osf.io
Pd/CuSonogashira CouplingSynthesis of a Spin-Labeled Diclofenac Analogue nih.gov
Pearlman's Catalyst (Pd(OH)2/C)-Synthesis of Diclofenac researchgate.net

Advanced Chemical Modifications and Derivatization for Research Utility

The diclofenac scaffold has been the subject of extensive chemical modification and derivatization to create analogues and prodrugs for various research purposes, including the development of mechanistic probes and the enhancement of analytical performance e-journals.inmdpi.commdpi.com.

Targeted Functional Group Modification for Mechanistic Probes

Targeted modification of the functional groups of diclofenac has been instrumental in creating molecular probes to investigate its biological interactions. A notable example is the synthesis of spin-labeled diclofenac nih.govmdpi.com. In this work, a nitroxide spin label was incorporated into the diclofenac structure. This modification allows for the use of Electron Paramagnetic Resonance (EPR) spectroscopy to study the interaction of the drug with cell membranes at a molecular level, providing insights into its mechanism of action and side effects nih.govmdpi.com.

Another approach involves the synthesis of a series of diclofenac N-derivatives to explore their anti-cancer and anti-inflammatory effects mdpi.com. By modifying the secondary amine group with different substituents, researchers can probe the structure-activity relationship and identify key features for desired biological activity. Similarly, analogues of diclofenac where the carboxylic acid group is replaced by other functionalities have been synthesized to study their binding to transthyretin and their potential as inhibitors of amyloid fibril formation epfl.ch.

Derivatization for Enhanced Analytical Performance in Research

For analytical purposes, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization of diclofenac is often necessary to increase its volatility and improve detection sensitivity. The carboxylic acid group is the primary target for this derivatization.

Several derivatizing agents are commonly used:

Pentafluoropropionic anhydride (B1165640) (PFPA): This reagent reacts with diclofenac to form an indolinone derivative, which is more amenable to GC-MS analysis and allows for a lower limit of quantification d-nb.infonih.gov.

N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA): This silylating agent derivatizes the hydroxyl group of diclofenac, also enhancing its performance in GC-MS nih.gov.

Ethyl chloroformate (ECF): This reagent is used to derivatize NSAIDs like diclofenac for GC analysis with flame ionization detection nih.govturkjps.org.

This derivatization is a crucial step in methods for quantifying diclofenac in biological samples like human plasma. For instance, a sensitive GC-MS method utilized PFPA for derivatization, achieving a low limit of quantification of 0.25 ng/mL in plasma d-nb.infonih.gov. Furthermore, a GC-isotope-ratio mass-spectrometry (GC-IRMS) method for the analysis of carbon and nitrogen isotopes in diclofenac also employs a derivatization step to make the compound suitable for analysis, which can help in tracking its environmental fate acs.org.

The following table summarizes common derivatization reagents for diclofenac analysis.

Derivatizing Agent Analytical Technique Purpose Reference
Pentafluoropropionic anhydride (PFPA)GC-MSIncreased volatility and sensitivity d-nb.infonih.gov
N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)GC-MSIncreased volatility and sensitivity nih.gov
Ethyl chloroformate (ECF)GC-FIDIncreased volatility for GC analysis nih.govturkjps.org
Various (unspecified)GC-IRMSIsotope ratio analysis acs.org
Introduction of Chromophores and Fluorophores for Spectroscopic Characterization

The inherent spectroscopic properties of Lofepramine, like other tricyclic antidepressants, can be enhanced through chemical derivatization to improve detection and quantification in analytical methods. While specific studies on the derivatization of Lofepramine with chromophores and fluorophores are not extensively documented in publicly available research, the principles can be inferred from methodologies applied to analogous tricyclic antidepressants and compounds with secondary amine functionalities.

The goal of such derivatization is to attach a molecule (a chromophore or fluorophore) that strongly absorbs or emits light at a specific wavelength, thereby making the parent compound, Lofepramine, more amenable to spectroscopic techniques like UV-Vis or fluorescence spectroscopy. This is particularly useful in complex biological matrices where high sensitivity and selectivity are required.

Potential Derivatization Strategies for Spectroscopic Analysis:

Targeting the Amine Group: The secondary amine in Desipramine, the major active metabolite of Lofepramine, and the tertiary amine in Lofepramine itself are primary targets for derivatization. wikipedia.orgnih.gov Reagents that react specifically with amines can be used to introduce a chromophoric or fluorophoric tag.

Use of Labeling Reagents: A variety of reagents are available for this purpose. For instance, reagents like dansyl chloride or fluorescamine (B152294) could potentially be used to label the secondary amine of the metabolite desipramine, yielding highly fluorescent derivatives detectable at low concentrations.

Hypothetical Derivatization Reactions:

Target MoietyReagent ClassPotential Reagent ExampleExpected Spectroscopic Enhancement
Secondary Amine (in Desipramine metabolite)Fluorescent Labeling AgentsDansyl ChlorideIntroduction of a highly fluorescent dansyl group, enabling sensitive detection by fluorometry.
Secondary Amine (in Desipramine metabolite)Chromophoric Labeling Agents2,4-Dinitrofluorobenzene (DNFB)Attachment of a dinitrophenyl group, which is a strong chromophore, for enhanced UV-Vis detection.

These derivatization strategies, while not specifically reported for Lofepramine, represent standard biochemical techniques for enhancing the spectroscopic detection of amine-containing pharmaceuticals.

Design of Precursors and Prodrug-like Entities for Biological Investigation

The design and synthesis of precursors and prodrugs are essential strategies in pharmaceutical development. For Lofepramine, this involves both understanding its synthetic precursors and exploring potential prodrug forms to modify its properties.

Synthetic Precursors: The synthesis of Lofepramine itself points to its direct precursors. The established method for synthesizing Lofepramine involves the reaction of Desipramine with 2-bromo-4'-chloroacetophenone. google.com Therefore, Desipramine is a key precursor in the chemical synthesis of Lofepramine. google.comnih.gov

Key Precursors in Lofepramine Synthesis:

PrecursorRole in SynthesisReference
DesipramineThe tricyclic amine core that is alkylated. nih.gov, google.com
2-bromo-4'-chloroacetophenoneThe reagent that provides the N-(4-chlorobenzoylmethyl) group. google.com

Prodrug-like Entities: A prodrug is an inactive or less active compound that is metabolized into the active drug within the body. nih.gov Lofepramine itself has been considered a prodrug of Desipramine, as it is extensively metabolized to this active compound. wikipedia.orgguidetopharmacology.org However, there is also evidence suggesting that Lofepramine has its own pharmacological activity independent of its conversion to Desipramine. nih.gov

The design of novel prodrugs of Lofepramine or its active metabolite, Desipramine, could aim to:

Improve Bioavailability: By modifying the molecule to enhance absorption.

Reduce Side Effects: By altering the distribution or metabolism of the drug. google.com

Targeted Delivery: By designing a prodrug that is activated at a specific site in the body.

One approach for creating antidepressant prodrugs involves conjugating the active drug to one or more amino acids. google.com For example, a prodrug of Lofepramine could potentially be designed by linking it to an amino acid like phenylalanine, which is a precursor to neurotransmitters. ontosight.airesearchgate.net Such a strategy could potentially offer synergistic effects. ontosight.ai

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C24h29cl2no2 and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for C24H29Cl2NO2

Selection and Generation of Molecular Descriptors

Hydrophobicity and Lipophilicity Parameters

Hydrophobicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). In QSAR studies of antidepressants like lofepramine, hydrophobicity is a key descriptor used to model biological activity. mdpi.com The octanol-water partition coefficient (logP) is a common measure of a compound's lipophilicity.

Studies on tricyclic antidepressants have shown that their ability to modify lipid bilayer properties is related to their hydrophobicity. nih.gov For lofepramine, a calculated logP (cLogP) value has been reported as greater than 6, indicating high lipophilicity. nih.gov This high lipophilicity is a notable characteristic among the chlorinated tricyclic antidepressants. nih.gov The relationship between a compound's concentration in the lipid bilayer and its biological effect underscores the importance of hydrophobicity. Research suggests that for many antidepressants, their effect on the lipid bilayer is dependent on their mole fraction within the membrane, which is directly influenced by their lipophilicity. nih.gov

In QSAR models, hydrophobicity, along with electronic and steric parameters, is considered a fundamental property influencing biological activity. mdpi.com For instance, a general QSAR model can be represented by the equation: Biological Activity = α₀ + α₁ logP - β * MTD where logP represents the hydrophobicity parameter. mdpi.com

Table 1: Physicochemical Properties of Lofepramine

PropertyValueReference
Molecular Weight418.958 g/mol acs.org
cLogP> 6 nih.gov
cLogD₇.₄> 6 nih.gov

This table presents key physicochemical parameters for Lofepramine, highlighting its high lipophilicity.

Statistical Validation of QSAR Models

The reliability of a QSAR model is determined through rigorous statistical validation. Key metrics used for this purpose include the coefficient of determination (R-squared, R²), the cross-validated correlation coefficient (Q²cv or q²), and the F-statistic.

R-squared (R²) : This metric indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). An R² value close to 1.0 suggests a strong correlation. For QSAR models of antidepressants targeting the serotonin (B10506) transporter (SERT), fitted correlation coefficients (r²) in the range of 0.7 to 0.82 have been considered significant. nih.gov

Cross-validated Q-squared (Q²cv or q²) : This is a more robust measure of the model's predictive ability, assessed through internal validation techniques like leave-one-out cross-validation. It helps to guard against over-fitting. Significant cross-validated correlation (q²) values for antidepressant QSAR models have been reported in the range of 0.5 to 0.6. nih.gov

These statistical parameters are crucial for ensuring that a developed QSAR model is not a result of chance correlation and possesses true predictive power. researchgate.net

Assessment of Predictive Power and Applicability Domain of QSAR Models

Beyond internal statistical validation, the true utility of a QSAR model lies in its ability to accurately predict the activity of new, untested compounds. This predictive power is assessed using an external validation set of molecules that were not used in the model's development. tum.de

A critical concept in evaluating a model's predictive capability is its Applicability Domain (AD) . The AD is the chemical space of molecular structures and properties for which the model is considered reliable. researchgate.netnih.gov Predictions for compounds that fall outside this domain are deemed extrapolations and are less trustworthy. tum.de The lack of a universally accepted definition for the AD is a significant challenge in the practical application of computational models. tum.de

Several strategies are employed to define the AD, often based on the range of the training set's physicochemical descriptors, structural features, or response values. researchgate.net For instance, if a QSAR model is built using a set of tricyclic antidepressants, its applicability domain would be most relevant to other tricyclic structures. Applying it to a completely different class of compounds would be an unreliable extrapolation. nih.gov Conservatively, compounds falling outside the defined AD of a QSAR model may be classified as posing a risk or requiring further experimental testing, as their predicted properties cannot be assured. acs.org The ultimate goal of modern QSAR modeling is to move from being an explanatory tool to a predictive one, capable of accurately forecasting properties for novel molecules. nih.gov

Integration of SAR/QSAR Methodologies with Computational Chemistry

The integration of SAR and QSAR with computational chemistry has become an indispensable tool in drug discovery and environmental risk assessment. mdpi.comtum.de These in silico methods allow for the rapid screening of large chemical databases to identify promising new compounds or to predict the biological activity of novel pharmacophores. mdpi.comnih.gov

Computational tools like the HyperChem and MOE (Molecular Operating Environment) software packages are used to calculate the molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) that form the basis of QSAR models. mdpi.comfarmaciajournal.com Advanced 3D-QSAR methods, for example, analyze the steric and electrostatic fields of molecules to understand their three-dimensional interactions with biological targets like membrane receptors. mdpi.com

This integration is particularly valuable when the three-dimensional structures of target receptors are unknown, or when the synthesis and testing of new compounds are costly and time-consuming. nih.gov For antidepressants, computational methods are used to predict binding affinities to targets like the serotonin transporter (SERT) and to compute pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity). farmaciajournal.comnih.gov By combining QSAR with techniques like molecular docking, researchers can predict how a ligand, such as lofepramine, interacts with the binding site of a receptor, providing insights into its mechanism of action. nih.gov This synergy between QSAR and other computational chemistry approaches enhances the ability to design new molecules with improved activity and safety profiles. researchgate.netacs.org

Computational Chemistry and in Silico Investigations of C24h29cl2no2

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the investigation of molecular properties that can be difficult or impossible to measure experimentally. These methods solve the Schrödinger equation (or its density-based equivalent) to determine electronic structure, energy, and other key molecular attributes.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a versatile and widely used computational method for investigating the electronic structure of many-body systems, including complex pharmaceutical molecules like Loperamide (B1203769). researchgate.net DFT calculations have been specifically applied to understand Loperamide's molecular interactions and electronic properties.

In one study, DFT calculations at the B3LYP/6-31G(d) level of theory were used to provide a rationale for the interaction between loperamide hydrochloride and glutaric acid in co-crystals. researchgate.net Such calculations are crucial for understanding the hydrogen-bond schemes that govern the formation of new solid phases with modified physicochemical properties. researchgate.net Similarly, periodic DFT calculations have been used to refine and validate experimental crystal structure data obtained from X-ray diffraction, ensuring the accuracy of the determined atomic positions and parameters for loperamide hydrochloride. researchgate.net

DFT is also employed to calculate key descriptors of chemical reactivity. For instance, calculations using the B3LYP functional with the 6-31G(d,p) basis set have been performed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ijper.org These frontier orbitals are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and reactivity. ijper.org

Table 1: Calculated Electronic Properties of Related Compounds using DFT This table presents examples of electronic properties calculated for compounds in studies involving Loperamide, illustrating the type of data generated via DFT.

CompoundPropertyValueMethod/Basis Set
CaffeineHOMO-LUMO Gap0.19 auB3LYP/6-31G(d,p)
CaffeineBinding Affinity (with 6FH5)-8.22 kJ/molGlide Docking
LoperamideDocking InteractionMultiple HydrophobicGlide Docking

This data is derived from a study analyzing caffeine's properties and its interaction with receptors, which also included docking studies of Loperamide for context. ijper.org

Ab Initio Methods for High-Precision Molecular Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While DFT is itself a form of ab initio theory, this category also includes more computationally intensive, wavefunction-based methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, which can offer higher precision for certain molecular properties. rroij.com

For a molecule like Loperamide, ab initio methods can be used to accurately predict a range of properties, including:

Molecular Geometry: High-precision optimization of bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculation of the infrared and Raman spectra, which can be compared with experimental measurements to confirm structural assignments.

Thermochemical Data: Prediction of enthalpies of formation and reaction energies.

While specific studies employing high-level MP2 or CC methods for Loperamide are not widely documented in the reviewed literature, the application of DFT (B3LYP functional) represents a practical and effective ab initio approach for this class of molecules. researchgate.net These calculations provide the foundational data for further simulations, such as the development of force fields for molecular dynamics. researchgate.net

Reaction Mechanism Elucidation using Quantum Chemistry

Quantum chemistry provides powerful tools for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. patsnap.com This allows for the detailed elucidation of reaction mechanisms at the molecular level. For Loperamide, this can apply to understanding its synthesis, degradation, or metabolic pathways.

The primary mechanism of action for Loperamide is biological, involving its role as a µ-opioid receptor agonist in the myenteric plexus of the large intestine. wikipedia.org This interaction decreases the activity of the intestinal wall's smooth muscles, slowing down transit time. patsnap.comwikipedia.org

From a chemical perspective, computational methods can be used to investigate reactions such as acid-catalyzed degradation. Although a study on Loperamide's acid degradation products primarily utilized analytical techniques like HPLC, it highlighted the importance of understanding its stability. rroij.com Quantum chemical calculations could, in principle, model the step-by-step process of such degradation, identifying the most likely bond-breaking and bond-forming events and the energetic barriers associated with them, providing a theoretical basis for its observed stability and degradation profile.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "computational microscope" to observe molecular behavior. nih.gov By solving Newton's equations of motion for a system of particles, MD simulations reveal dynamic processes and conformational preferences that are inaccessible to static calculations.

Conformational Analysis and Dynamic Flexibility of the Chemical Compound

MD simulations have been instrumental in characterizing the conformational landscape and flexibility of Loperamide. These studies reveal how the molecule behaves in different environments and which shapes it preferentially adopts.

Computational analyses combining Monte Carlo (MC) conformational searches and MD simulations have shown that Loperamide exhibits a "very shallow conformational variety," meaning it does not adopt a wide range of different shapes. nih.govmdpi.com In both aqueous and non-polar (octanol) environments, it predominantly maintains an extended conformation. nih.govmdpi.com This extended shape allows for the constant exposure of its polar functional groups to the surrounding solvent. mdpi.com The chair form of the piperidine (B6355638) ring is considered the most stable conformation. rroij.com This relative rigidity is significant, as the rapid interconversion between axial and equatorial isomers means they are not isolable at room temperature. rroij.com

MD simulations have also been used to study the binding of Loperamide to proteins, such as Human Serum Albumin (HSA), the primary transport protein in the bloodstream. walshmedicalmedia.com A 50-nanosecond MD simulation was used to investigate the conformational changes in HSA upon binding with Loperamide, confirming that the interaction induces slight structural alterations in the protein. walshmedicalmedia.com

Table 2: Conformational Analysis of Loperamide from MD Simulations This table summarizes the most probable conformations (energy minima) of Loperamide in different solvents as determined by minimizing all frames from a molecular dynamics trajectory.

SolventEnergy MinimumBoltzmann Probability (%B)
WaterL-MD1w> 10%
WaterL-MD2w> 10%
WaterL-MD3w> 10%
Octanol (B41247)L-MD1o> 10%
OctanolL-MD2o> 10%

Data adapted from a study on the in silico food-drug interaction of Eluxadoline and Loperamide, which identified multiple significant conformations in both water and octanol. mdpi.comresearchgate.net

Investigation of Solvent Effects and Solvation Dynamics

The interaction of a drug molecule with its solvent environment is critical to its solubility, stability, and bioavailability. Computational studies have explored the solvent effects on Loperamide by simulating its behavior in various media.

MD simulations comparing Loperamide in water and octanol (a weak polar solvent used to mimic biological membranes) showed that the molecule maintains a consistent, extended behavior in both environments. researcher.life In water, Loperamide establishes several hydrogen bonds, while in octanol, it primarily engages in van der Waals interactions. nih.gov The ability to maintain a stable conformation across different solvent polarities is a key factor in its pharmacokinetic profile. mdpi.comresearcher.life

Experimental studies complemented by computational insights have also investigated solute-solvent interactions by measuring volumetric and acoustical properties of Loperamide in various alcohols. researchgate.net Such studies provide data on apparent molal volume and compressibility, which reflect the nature and strength of interactions between the Loperamide molecule and the solvent molecules. researchgate.net Furthermore, the solubility of Loperamide has been documented in various organic solvents like ethanol, DMSO, and dimethylformamide (DMF), providing practical data that informs formulation and experimental design. windows.netgoogle.com

Compound-Biomolecule Complex Dynamics

Molecular dynamics (MD) simulations have provided significant insights into the dynamic interactions between Loperamide and its biological targets. frontiersin.orgnih.gov These simulations, which model the movement of atoms and molecules over time, help to elucidate the conformational changes that occur upon binding and the stability of the resulting complex. stanford.edureadthedocs.iovalencelabs.com

One of the most studied interactions is between Loperamide and P-glycoprotein (P-gp), a transporter protein that limits the penetration of many drugs into the brain. nih.gov MD simulations have been used to explore the efflux mechanism of P-gp, revealing differences in the interaction patterns of substrates versus modulators. frontiersin.org Studies have shown that modulators tend to have a higher number of non-bonded, hydrophobic interactions with P-gp compared to substrates. frontiersin.org A conformationally-gated model for the transport of diphenylpropylamine opioids like Loperamide by P-gp has been proposed based on kinetic and conformational data. nih.gov These studies suggest that Loperamide has two binding sites on P-gp, and its interaction induces specific conformational shifts in the transporter. nih.gov

Furthermore, computational studies have investigated the interaction of Loperamide with human serum albumin (HSA), the primary transport protein in the blood. walshmedicalmedia.comresearchgate.net These studies, combining experimental and theoretical methods, indicate that Loperamide binding induces slight conformational changes in HSA. walshmedicalmedia.comresearchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrsc.org This method is instrumental in predicting binding modes and affinities and in identifying potential new molecular targets. frontiersin.orgnih.govinduspublishers.comnih.gov

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies have been extensively used to understand how Loperamide interacts with its primary target, the μ-opioid receptor. nih.govijper.org These studies have helped to elucidate the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.net For instance, docking studies have predicted that Loperamide interacts with CYP3A4, a major drug-metabolizing enzyme, through both nonpolar interactions with a phenylalanine cluster and polar interactions with residues like Arg-212 and Glu-374. researchgate.net

Research has also explored the binding of Loperamide to other receptors. For example, docking results have shown multiple hydrophobic interactions between Loperamide and the μ-opioid receptor. ijper.org In another study, the binding of Loperamide to human serum albumin was investigated, revealing that it binds strongly to site I (subdomain IIA) primarily through hydrophobic interactions. walshmedicalmedia.comresearchgate.net

Target ProteinPredicted Binding InteractionsReference
μ-opioid receptorMultiple hydrophobic interactions ijper.org
CYP3A4Nonpolar interactions with phenylalanine cluster, polar interactions with Arg-212 and Glu-374 researchgate.net
Human Serum AlbuminStrong binding to site I (subdomain IIA) via hydrophobic interactions walshmedicalmedia.comresearchgate.net
Penicillin-Binding Protein 1a (PBP1a)Covalent bonds, hydrogen bonds, hydrophobic interactions induspublishers.com

Identification of Potential Molecular Targets via Virtual Screening

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. archivesofmedicalscience.comarxiv.orgmedsci.org

Virtual screening studies have successfully identified Loperamide as a potential ligand for various targets beyond its primary opioid receptor. A notable example is the discovery of Loperamide as an antagonist of angiopoietin1 and angiopoietin2, which are involved in angiogenesis. nih.gov A virtual screen targeting the extracellular ligand-binding region of the Tie2 receptor identified Loperamide as a top hit, and its binding was subsequently confirmed experimentally. nih.gov

In the context of the SARS-CoV-2 pandemic, multiple virtual screening campaigns predicted Loperamide as a potential active compound against the viral protein Nsp3. mdpi.com Furthermore, virtual screening has suggested that Loperamide may interact with other targets such as the neurokinin NK2 receptor. acs.org Another study identified Loperamide as a potential inhibitor of Penicillin-Binding Protein 1a (PBP1a) of Streptococcus pneumoniae. induspublishers.com

Advanced Computational Methodologies and Algorithm Development

The study of Loperamide has also benefited from and contributed to the development of advanced computational methodologies. For instance, a combination of experimental and computational methods, including UV-Vis spectroscopy, spectrofluorometry, FT-IR, cyclic voltammetry, and electrochemical impedance spectroscopy, alongside molecular modeling, has been used to comprehensively study its interaction with human serum albumin. walshmedicalmedia.comresearchgate.net

Computational chemistry has also been employed to guide the optimization of potentiometric sensors for Loperamide hydrochloride, where a strong correlation was found between the experimental performance of the sensors and the computational binding scores of the ionophores used. abechem.com Furthermore, advanced simulation techniques like Car-Parrinello molecular dynamics and ab initio molecular dynamics are being increasingly used to provide more accurate descriptions of molecular systems. researchgate.netfaccts.de

In Silico Lead Optimization and Compound Design

In silico methods are pivotal in the hit-to-lead and lead optimization phases of drug discovery, allowing for the rational design of new compounds with improved properties. frontiersin.orgschrodinger.comnih.govlephar.comnih.gov

Based on the structure of Loperamide, novel analogs have been designed and synthesized as potential MOR agonists. mdpi.com For example, compounds were designed based on the 4-phenylpiperidine (B165713) scaffold of Loperamide and diphenoxylate. mdpi.com

Molecular Mechanisms of Action Research for C24h29cl2no2

Elucidation of Specific Molecular Target Interactions

The interaction of C24H29Cl2NO2 with molecular targets is best understood by examining the distinct activities of Diclofenac (B195802) and Levomenthol (B1675115).

Receptor Binding, Agonism, and Antagonism Studies

The pharmacological profile of this compound is a composite of the receptor interactions of its parent compounds.

Diclofenac: Research indicates that Diclofenac's mechanisms extend beyond its primary enzyme inhibition. It is suggested to inhibit the thromboxane-prostanoid receptor. royalsocietypublishing.org Furthermore, Diclofenac has been identified as a competitive antagonist of the human P2X3 receptor and the heteromeric P2X2/3 receptor, with IC50 values of 138.2 µM and 76.7 µM, respectively. acs.org It also demonstrates weaker inhibition of P2X1, P2X4, and P2X7 receptors. acs.org Some studies suggest it may also inhibit the N-methyl-D-aspartate (NMDA) receptor and block acid-sensing ion channels. royalsocietypublishing.org In silico studies predicted interactions with PDZ domains, which are crucial in protein-protein interactions; subsequent NMR titration confirmed that diclofenac binds to 5 out of 15 tested PDZ domains. nih.gov

Levomenthol: Levomenthol, also known as menthol (B31143), primarily interacts with the transient receptor potential melastatin 8 (TRPM8) ion channel, a cold and menthol receptor found in sensory neurons. nih.govnih.govresearchgate.net Its binding to TRPM8 induces a conformational change that activates the channel, leading to an influx of calcium (Ca2+) and sodium (Na+) ions, which the brain interprets as a cooling sensation. nih.gov This activation of TRPM8 is responsible for its use in providing relief from pain and itching. nih.govnih.gov Beyond TRPM8, Levomenthol has been shown to act as an agonist at the kappa-opioid receptor, which contributes to its analgesic properties. nih.govbiomolther.org It also impacts voltage-gated sodium channels, modulating nerve excitability. acs.orgnih.gov Binding assays have identified several other potential molecular targets for levomenthol, including the dopamine (B1211576) transporter, adenosine (B11128) A2a receptor, and GABAA receptor. researchgate.net

Interactive Table: Receptor Binding Data for Diclofenac and Levomenthol

Compound Receptor Target Action Affinity (IC50/Ki) Reference
Diclofenac Thromboxane-Prostanoid Receptor Inhibition Not specified royalsocietypublishing.org
P2X3 Receptor Antagonist 138.2 µM acs.org
P2X2/3 Receptor Antagonist 76.7 µM acs.org
PDZ Domains Ligand Not specified nih.gov
Levomenthol TRPM8 Agonist/Inducer Not specified nih.govnih.govresearchgate.netbiomolther.org
Kappa-Opioid Receptor Agonist Not specified nih.govbiomolther.org
Dopamine Transporter Inhibition 6.15 x 10⁻⁴ mol/L (Ki) researchgate.net
GABAA Receptor (picrotoxin site) Inhibition 2.88 x 10⁻⁴ mol/L (Ki) researchgate.net

Enzyme Inhibition and Kinetic Characterization

The ester this compound would likely be hydrolyzed in vivo, releasing Diclofenac and Levomenthol, which have distinct enzyme inhibition profiles.

Diclofenac: The primary mechanism of Diclofenac is the inhibition of prostaglandin (B15479496) synthesis through the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.govroyalsocietypublishing.orgrdd.edu.iqresearchgate.net It is a potent inhibitor of both isoforms. nih.gov Crystal structure analysis shows that Diclofenac binds to the cyclooxygenase active site of COX-2 in an inverted conformation, with its carboxylate group hydrogen-bonded to Tyrosine-385 and Serine-530. nih.gov This binding orientation prevents the formation of a salt bridge with Arginine-120, a common interaction for other acidic NSAIDs. nih.gov

Beyond COX enzymes, Diclofenac has been shown to inhibit other enzymes. It can inhibit lipoxygenase pathways, which reduces the formation of pro-inflammatory leukotrienes. rdd.edu.iq Kinetic studies have demonstrated that Diclofenac inhibits adenosine deaminase (ADA), showing competitive inhibition at 27°C with an inhibition constant (Ki) of 56.4 µM, and uncompetitive inhibition at 37°C with a Ki of 30.0 µM. medchemexpress.comdrugbank.comresearchgate.net Diclofenac has also been identified as an inhibitor of kynurenine (B1673888) 3-monooxygenase (KMO), with an IC50 of 13.6 µM in a cell lysate assay and a binding affinity (Kd) of 64.84 µM. mdpi.com Furthermore, it causes mechanism-based inactivation of cytochrome P450 3A4 (CYP3A4).

Levomenthol: Studies on rat liver microsomes have characterized Levomenthol's inhibitory effects on several cytochrome P450 enzymes. It demonstrated moderate inhibition of CYP2D4 and CYP1A2. Additionally, a recent study using molecular docking and simulations identified derivatives of Levomenthol as potential inhibitors of dipeptidyl peptidase-4 (DPP4), an enzyme implicated in type 2 diabetes mellitus. This suggests that Levomenthol-based compounds could be developed as novel antidiabetic agents.

Interactive Table: Enzyme Inhibition and Kinetic Data

Compound Enzyme Target Inhibition Type Kinetic Parameters (IC50/Ki) Reference
Diclofenac Cyclooxygenase-1 (COX-1) Non-selective Inhibition Not specified nih.govroyalsocietypublishing.org
Cyclooxygenase-2 (COX-2) Non-selective Inhibition Not specified nih.govroyalsocietypublishing.org
Adenosine Deaminase (27°C) Competitive 56.4 µM (Ki) medchemexpress.comresearchgate.net
Adenosine Deaminase (37°C) Uncompetitive 30.0 µM (Ki) medchemexpress.comresearchgate.net
Kynurenine 3-Monooxygenase Inhibition 13.6 µM (IC50) mdpi.com
Cytochrome P450 3A4 (CYP3A4) Mechanism-based inactivation Not specified
Levomenthol Cytochrome P450 2D4 (CYP2D4) Inhibition 4.35 µM (IC50)
Cytochrome P450 1A2 (CYP1A2) Inhibition 8.67 µM (IC50)
Cytochrome P450 3A1 (CYP3A1) Inhibition 13.02 µM (IC50)
Cytochrome P450 2D1/2 (CYP2D1/2) Inhibition 14.78 µM (IC50)
Dipeptidyl Peptidase-4 (DPP4) Potential Inhibition Not specified

Modulation of Protein-Protein Interactions by Compound this compound

The modulation of protein-protein interactions by this compound would stem from the activities of its constituent molecules.

Diclofenac: Diclofenac is known to bind extensively to serum proteins, with over 99.7% bound primarily to albumin. This high degree of protein binding is a critical pharmacokinetic parameter. Studies using equilibrium dialysis have characterized the binding of Diclofenac to bovine serum albumin (BSA), revealing both high and low-affinity binding sites. The high-affinity association constant was determined to be 33.66 x 10^6 M-1. The interaction between Diclofenac and lysozyme (B549824) has also been studied, showing that Diclofenac can destabilize the protein's structure, an effect that is dependent on pH. As mentioned previously, Diclofenac's ability to bind to PDZ domains represents a direct modulation of protein-protein interaction platforms, which could have various pharmacological implications. nih.gov

Levomenthol: Specific studies detailing Levomenthol's direct modulation of protein-protein interactions are less common. However, its function as an agonist or antagonist for various receptors (e.g., TRPM8, kappa-opioid) and as an enzyme inhibitor (e.g., CYP450s, DPP4) inherently involves protein-ligand interactions that can influence larger protein complexes and signaling cascades. nih.gov For instance, its binding to G-protein coupled receptors like the kappa-opioid receptor initiates a cascade of protein-protein interactions involving G-proteins and downstream effectors.

Investigation of Intracellular Signaling Pathway Perturbations

The impact of this compound on intracellular signaling is a result of the combined signaling perturbations caused by Diclofenac and Levomenthol.

Analysis of Downstream Effector Modulation

Diclofenac: The primary effect of Diclofenac's COX inhibition is the decreased production of prostaglandins, which are key mediators of inflammation and pain signaling. nih.gov Prostaglandin E2 (PGE2), for example, activates EP receptors coupled to G-proteins, which in turn modulate protein kinase A (PKA) and protein kinase C (PKC) pathways. Diclofenac also appears to activate the nitric oxide-cGMP antinociceptive pathway. royalsocietypublishing.org Furthermore, it has been shown to suppress the NF-κB intracellular signaling pathway. This is achieved by inhibiting the degradation of IκBα (inhibitor of kappa B) and subsequently preventing the nuclear translocation of the NF-κB p65 subunit. Studies in hepatoma cells have shown that Diclofenac inhibits NF-κB activation induced by tumor necrosis factor-alpha (TNFα).

Levomenthol: The activation of TRPM8 receptors by Levomenthol directly modulates downstream effectors. This activation leads to an influx of cations, primarily Ca2+ and Na+, into the neuron. nih.gov This influx depolarizes the cell membrane, generating an action potential that signals the sensation of cold. The resulting increase in intracellular Ca2+ can trigger various Ca2+-dependent signaling cascades. royalsocietypublishing.org

Characterization of Cross-Talk with Other Signaling Networks

Diclofenac: Diclofenac's influence extends to creating cross-talk between different signaling networks. For instance, it may inhibit the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression related to inflammation and metabolism. royalsocietypublishing.org The modulation of both NF-κB and PPARγ pathways indicates a significant potential for cross-talk, as these two pathways are known to be intricately linked and often have opposing effects on inflammatory gene expression. In liver cells, Diclofenac treatment has been shown to influence the Jak/Stat, adipocytokine, and chemokine signaling pathways. It can also synergize with cytokines like TNFα and interferon-gamma (IFNγ) to activate the endoplasmic reticulum (ER) stress response pathway and mitogen-activated protein kinase (MAPK) pathways, including JNK and ERK.

Levomenthol: Levomenthol's ability to interact with multiple receptor types, including TRP channels and opioid receptors, suggests a basis for cross-talk between different sensory signaling pathways. nih.govbiomolther.org For instance, the analgesic effect of Levomenthol may result from the integration of signals from both the TRPM8-mediated cooling pathway and the kappa-opioid receptor-mediated analgesia pathway. Its inhibition of various CYP450 enzymes can also indirectly affect signaling networks by altering the metabolism of other signaling molecules or drugs.

Preclinical Mechanistic Investigations in Controlled Model Systems for this compound (Diclofenac Levomenthol Ester)

The preclinical assessment of the compound this compound, identified as Diclofenac Levomenthol Ester, is primarily informed by the extensive research conducted on its individual active components: diclofenac and levomenthol. Direct preclinical investigations on the esterified compound are not extensively available in the public domain. Therefore, this section outlines the mechanistic insights derived from controlled model systems for diclofenac and levomenthol, which are presumed to be indicative of the ester's activity following its hydrolysis into the parent compounds.

Establishing Causal Links between Compound Exposure and Biological Responses

The biological effects of Diclofenac Levomenthol Ester are understood through the well-established causal relationships between exposure to diclofenac and levomenthol and their subsequent physiological responses.

Diclofenac Component:

Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its primary effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govdrugs.com This inhibition curtails the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govdrugs.comuomus.edu.iq In controlled in vitro experiments, exposure of various cell types to diclofenac leads to a measurable decrease in prostaglandin production. drugs.com In animal models, administration of diclofenac results in reduced inflammation, alleviation of pain (analgesia), and lowering of body temperature (antipyresis). nih.gov

Beyond COX inhibition, research suggests diclofenac may have additional mechanisms of action. nih.gov These include the inhibition of lipoxygenase pathways, modulation of arachidonic acid release and uptake, and potential interactions with the nitric oxide-cGMP pathway. nih.gov Studies on cancer cell lines have demonstrated that diclofenac can induce apoptosis and inhibit cell proliferation through mechanisms that may be independent of COX inhibition, such as targeting MYC expression and glucose metabolism. plos.orgmdpi.com For instance, in melanoma, leukemia, and carcinoma cell lines, diclofenac has been shown to decrease the expression of genes involved in glucose transport and metabolism, like GLUT1 and LDHA. plos.org

Levomenthol Component:

Levomenthol, a naturally occurring cyclic terpene alcohol, primarily interacts with the transient receptor potential melastatin 8 (TRPM8) channel, a cold-sensitive receptor on sensory neurons. medtigo.compatsnap.com Activation of TRPM8 by levomenthol induces a cooling sensation, which can provide analgesic effects by distracting from pain signals. medtigo.compatsnap.com In preclinical models, topical application of levomenthol has been shown to reduce pain and itching. medtigo.com Furthermore, levomenthol has been suggested to modulate calcium channels and neurotransmitter release, contributing to its analgesic properties. patsnap.com Some studies also indicate that it may act on kappa-opioid receptors, further enhancing its pain-relieving effects. patsnap.comdrugbank.com

The combination of diclofenac and levomenthol in an ester form is anticipated to deliver both the anti-inflammatory effects of diclofenac and the analgesic, cooling effects of levomenthol to a localized area.

Cellular and Subcellular Localization Studies of the Compound

Diclofenac:

As a lipophilic molecule, diclofenac can readily cross cell membranes. drugbank.com Its primary targets, the COX enzymes, are located in the endoplasmic reticulum and the nuclear envelope. frontiersin.org Therefore, a significant portion of intracellular diclofenac is expected to localize to these membranes. Studies using spin-labeled diclofenac have shown its interaction with and incorporation into lipid membranes, which can affect their physicochemical properties. nih.gov In the context of its anticancer effects, diclofenac has been observed to affect mitochondrial function and microtubule polymerization, suggesting its presence in the cytoplasm and interaction with the cytoskeleton. nih.gov

Levomenthol:

Levomenthol's primary target, the TRPM8 receptor, is an ion channel located in the plasma membrane of sensory neurons. medtigo.compatsnap.com Thus, levomenthol's main site of action is at the cell surface. Its lipophilic nature allows it to partition into the lipid bilayer of the plasma membrane to access the receptor.

Upon hydrolysis of Diclofenac Levomenthol Ester, it is expected that diclofenac would distribute within the cell, localizing to the endoplasmic reticulum, nuclear envelope, and potentially mitochondria, while levomenthol would primarily act at the plasma membrane of sensory neurons.

Molecular Phenotyping of Compound-Induced Cellular Responses

Molecular phenotyping aims to characterize the comprehensive molecular changes within a cell upon exposure to a compound. For Diclofenac Levomenthol Ester, this would involve analyzing the combined cellular responses to both diclofenac and levomenthol.

Diclofenac-Induced Molecular Phenotype:

The cellular response to diclofenac is complex and extends beyond the inhibition of prostaglandin synthesis. In inflammatory cells, the primary molecular phenotype is a reduction in the expression of pro-inflammatory genes and the synthesis of inflammatory mediators. In cancer cells, diclofenac has been shown to induce a more profound molecular reprogramming.

Gene Expression Changes: Studies have shown that diclofenac can downregulate the expression of key oncogenes like MYC. plos.org It also affects the expression of genes involved in glucose metabolism, such as GLUT1 (glucose transporter 1), LDHA (lactate dehydrogenase A), and MCT1 (monocarboxylate transporter 1). plos.org In airway epithelial cells, diclofenac has been found to inhibit the phorbol (B1677699) ester-induced expression of MUC5AC, a major mucin gene, by affecting the NF-κB signaling pathway. nih.gov

Protein Activity Modulation: The primary effect is the inhibition of COX-1 and COX-2 enzyme activity. nih.gov Furthermore, diclofenac can affect the phosphorylation status and translocation of transcription factors like NF-κB p65. nih.gov It has also been reported to inhibit microtubule polymerization, leading to mitotic arrest in cancer cells. nih.gov

Metabolic Changes: A key aspect of the diclofenac-induced phenotype is the alteration of cellular metabolism. It can decrease glucose uptake and lactate (B86563) secretion in tumor cells, suggesting a shift away from aerobic glycolysis (the Warburg effect). plos.org

Levomenthol-Induced Molecular Phenotype:

The molecular phenotype induced by levomenthol is primarily centered on sensory neurons.

Ion Channel Activation: The defining molecular event is the activation of the TRPM8 ion channel, leading to an influx of calcium and sodium ions. patsnap.com This change in ion flux is the basis for the cooling sensation and subsequent analgesic effect.

Signaling Pathway Modulation: Activation of TRPM8 can trigger downstream signaling cascades. There is also evidence for modulation of other ion channels and receptors, including voltage-gated sodium channels and kappa-opioid receptors. patsnap.compatsnap.com

The combined molecular phenotype of Diclofenac Levomenthol Ester exposure in a relevant tissue would likely involve a dampening of inflammatory and proliferative signaling pathways due to diclofenac, coupled with the modulation of sensory neuronal activity by levomenthol.

Biophysical Interactions of C24h29cl2no2 with Biological Systems

Compound-Biomembrane Interactions

The cell membrane is a primary barrier and interaction site for many drugs. Understanding how compounds like Diclofenac (B195802) interact with and traverse these membranes is fundamental to pharmacology.

Interaction with Model Lipid Bilayers and Artificial Membranes

Studies using model lipid bilayers provide insights into the direct interactions between a drug and the lipid components of cell membranes. For Diclofenac, research has shown that it readily interacts with and penetrates lipid membrane environments. mdpi.com The nature and extent of this interaction are dependent on factors such as the lipid composition of the membrane, the pH of the surrounding medium, and the drug's concentration. mdpi.commdpi.com

Using techniques like derivative spectrophotometry, fluorescence anisotropy, and differential scanning calorimetry (DSC), it has been demonstrated that Diclofenac can alter the microviscosity and permeability of model membranes. mdpi.comnih.gov Studies with spin-labeled Diclofenac have further elucidated its position within the membrane, suggesting that it resides near the lipid headgroup region. mdpi.comnih.gov Specifically, electron spin echo envelope modulation (ESEEM) spectroscopy determined its average depth of immersion to be at the level of the 5th carbon atom of the lipid chain in a palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayer. nih.gov

The interaction is also influenced by the presence of other molecules within the bilayer, such as cholesterol. Double electron-electron resonance (DEER) studies on spin-labeled Diclofenac revealed that the drug molecules can form clusters within the lipid bilayer, and the nature of this clustering is dependent on the lipid composition and the presence of cholesterol. scilit.com For instance, in bilayers containing cholesterol, which are known to form lipid rafts, Diclofenac molecules were found to be captured by these rafts. scilit.com

Table 1: Techniques Used to Study Diclofenac-Membrane Interactions

Biophysical Technique Information Gained References
Derivative SpectrophotometryDistribution of the drug in the membrane mdpi.comnih.gov
Fluorescence AnisotropyChanges in membrane microviscosity mdpi.comnih.gov
Differential Scanning Calorimetry (DSC)Effects on lipid phase transition mdpi.comnih.govnih.gov
Calcein Leakage AssaysAlterations in membrane permeability mdpi.comnih.gov
Small- and Wide-Angle X-ray Scattering (SAXS/WAXS)Structural changes in the membrane mdpi.comnih.gov
Electron Paramagnetic Resonance (EPR)Location and binding to the membrane mdpi.comnih.gov
Double Electron-Electron Resonance (DEER)Spatial arrangement and clustering in the bilayer scilit.com

Mechanistic Studies of Permeation and Transport Across Model Membranes

The permeation of Diclofenac across membranes is a critical step for its biological activity. Studies using various synthetic membranes in Franz diffusion cells have been employed to understand its release and diffusion kinetics. rjptonline.org These studies show that the rate of diffusion is dependent on the type of synthetic membrane used. rjptonline.org For example, the highest release was observed with a mixed cellulose (B213188) ester membrane. rjptonline.org The release kinetics often follow Higuchi's model of diffusion, indicating that the drug's release is controlled by diffusion through the matrix. rjptonline.org

Furthermore, research on the permeation of Diclofenac through rat skin has been enhanced by the use of polyol fatty acid esters. nih.gov These studies suggest that the esters increase the fluidity of the stratum corneum lipids and improve the partitioning of the drug into this skin layer, thereby enhancing its flux. nih.gov Biophysical methods like Cryo Laser Phoresis have also been evaluated for their ability to promote the cutaneous permeation of Diclofenac. scielo.br

Interestingly, Diclofenac has been identified as an inhibitor of the intestinal proton-coupled amino acid transporter (PAT1), suggesting that its transport across intestinal membranes may also be influenced by interactions with specific transporter proteins. mdpi.com Molecular modeling suggests that Diclofenac binds to an allosteric site on the transporter rather than being transported itself. mdpi.com

Macromolecular Binding and Conformational Changes

The interaction of drugs with macromolecules like proteins and nucleic acids is central to their pharmacological effects and distribution in the body.

Protein-C24H29Cl2NO2 Interactions and Induced Conformational Dynamics

While specific data for Diclofenac Levomenthol (B1675115) Ester is unavailable, the protein binding of Diclofenac is well-documented. Diclofenac binds extensively to serum proteins, primarily albumin. drugbank.com The binding of Diclofenac to human serum albumin (HSA) has been characterized by two classes of binding sites with different affinities. nih.gov Circular dichroism data confirmed the existence of two specific binding sites on HSA. nih.gov Displacement studies with fluorescent probes indicated that the high-affinity site is likely shared with benzodiazepines, while the second site is common with the warfarin (B611796) binding site. nih.gov

The interaction between Diclofenac sodium and bovine serum albumin (BSA) has been studied under various conditions of temperature, pH, and ionic strength, showing a two-site saturable binding. niscpr.res.in Spectroscopic studies have also demonstrated that the addition of Diclofenac can induce conformational changes in HSA. nih.gov Rapid equilibrium dialysis (RED) has been used to determine that the protein-bound fraction of Diclofenac in human plasma is very high, at 99.8%. triskelion.nl

Unexpectedly, NMR-assisted virtual screening has revealed that Diclofenac can also interact with PDZ domains, which are protein-protein interaction modules. mdpi.com This "accidental" interaction was observed with several PDZ domains, suggesting potential off-target effects. mdpi.com

Table 2: Binding Parameters of Diclofenac with Human Serum Albumin (HSA)

Binding Site Association Constant (K) Reference
Site 15 x 10^5 M⁻¹ nih.gov
Site 20.6 x 10^5 M⁻¹ nih.gov

Nucleic Acid-C24H29Cl2NO2 Interactions and Structural Effects

Direct research on the interaction of Diclofenac Levomenthol Ester with nucleic acids is not available. However, studies on Diclofenac have explored its interaction with DNA. Multispectroscopic methods and molecular modeling have been used to investigate the interaction of Diclofenac sodium with calf thymus DNA (ctDNA). nih.gov These studies suggest that Diclofenac can bind to ctDNA, likely through groove binding. nih.gov The binding is thought to be driven primarily by hydrophobic forces and hydrogen bonds. nih.gov

Furthermore, ruthenium(II) complexes incorporating Diclofenac have been synthesized and their interaction with DNA studied. rsc.org Circular dichroism and Hoechst staining assays indicated that these complexes bind to the minor groove of DNA. rsc.org

Application of Advanced Biophysical Characterization Techniques

A wide array of advanced biophysical techniques has been instrumental in characterizing the interactions of Diclofenac with biological systems. These methods provide detailed insights into the molecular mechanisms underlying these interactions.

Techniques such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) have been used to monitor the effects of Diclofenac on the phase transition of lipid bilayers. nih.govAttenuated total reflectance (ATR)-FTIR has provided information on the specific functional groups of lipids that interact with the drug. nih.gov

Fluorescence spectroscopy , including Förster resonance energy transfer (FRET) , has been employed to determine the intercalation of Diclofenac into liposomes. nih.govIsothermal titration calorimetry (ITC) has been used to monitor the thermodynamics of the interaction between Diclofenac and lipid membranes. nih.gov

To study protein interactions, equilibrium dialysis and circular dichroism have been fundamental in determining binding constants and conformational changes of proteins like albumin upon binding to Diclofenac. nih.govniscpr.res.inNuclear magnetic resonance (NMR) has been a key tool in identifying interactions with proteins like PDZ domains. mdpi.com

For investigating membrane structure and drug location, X-ray scattering techniques (SAXS and WAXS) and electron paramagnetic resonance (EPR) spectroscopy with spin-labeled molecules have provided high-resolution data. mdpi.commdpi.comnih.gov The spatial arrangement of the drug within the membrane has been further detailed using double electron-electron resonance (DEER) . scilit.com

Spectroscopic Analysis (e.g., NMR, Fluorescence, Circular Dichroism)

No studies employing spectroscopic techniques to analyze the interaction of Diclofenac Levomenthol Ester with biological targets were identified. Such studies would be crucial for understanding how the compound binds to proteins or inserts into lipid membranes at a molecular level. For instance, Nuclear Magnetic Resonance (NMR) could provide atomic-level details of binding sites, while fluorescence spectroscopy could be used to study binding affinity and conformational changes in target proteins upon interaction. Circular dichroism would be valuable for assessing changes in the secondary structure of proteins or the structure of lipid assemblies.

Calorimetric and Thermodynamic Studies of Binding

There is no published research on the thermodynamic profile of Diclofenac Levomenthol Ester binding to any biological molecule. Techniques like Isothermal Titration Calorimetry (ITC) are essential for characterizing the energetics of binding events, providing data on binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). nih.gov This information is fundamental to understanding the forces that drive the interaction, such as hydrogen bonding, van der Waals forces, or hydrophobic effects. Without such studies, the thermodynamic basis for the ester's biological activity remains unknown.

Hydrodynamic and Scattering Methodologies

No information is available from studies using hydrodynamic or scattering methods, such as Dynamic Light Scattering (DLS) or Small-Angle X-ray Scattering (SAXS), to investigate Diclofenac Levomenthol Ester. These techniques are used to analyze the effects of a compound on the size, shape, and aggregation state of macromolecules or lipid vesicles. researchgate.net For example, DLS could determine if the ester induces aggregation of proteins or changes the size of lipid nanoparticles, providing insights into its potential mechanisms of action and delivery.

Advanced Analytical Method Development for Research on C24h29cl2no2

Principles and Strategies for Robust Analytical Method Development in Research

The foundation of reliable research on any chemical entity, including C24H29Cl2NO2, lies in the development of robust analytical methods. A robust method is one that remains unaffected by small, deliberate variations in its parameters, ensuring its reliability during normal use. elementlabsolutions.comacs.orgeuropa.eu The primary goal is to establish a procedure that is fit for its intended purpose, which involves measuring the desired attributes of the compound with adequate specificity, accuracy, and precision over a defined range. ich.org

The development process typically begins with a clear definition of the analytical target profile (ATP), which outlines the objectives of the method. acs.orgeirgenix.com This is followed by a thorough literature review to identify existing methods and a risk assessment to pinpoint potential variables that could impact the method's performance. ich.orgeirgenix.com Key characteristics that must be evaluated during method validation include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities or matrix components. elementlabsolutions.comich.org

Accuracy: The closeness of the test results to the true value. elementlabsolutions.comeirgenix.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is often considered at three levels: repeatability, intermediate precision, and reproducibility. elementlabsolutions.comich.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. eirgenix.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. eirgenix.com

Robustness: The capacity to remain unaffected by small variations in method parameters. elementlabsolutions.comich.org

A systematic approach, such as Quality by Design (QbD), is increasingly being adopted for analytical method development. researchgate.net QbD emphasizes a scientific, risk-based approach to method development, leading to a more thorough understanding of the method and a predefined design space where the method is known to be robust. acs.orgresearchgate.net

Chromatographic Method Optimization for Research Applications

Chromatography is a cornerstone of analytical chemistry, indispensable for separating and analyzing complex mixtures. longdom.org The optimization of chromatographic methods is essential for achieving high-quality, reproducible results in the research of this compound. longdom.orgmolnar-institute.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile or semi-volatile compounds dissolved in a liquid sample. thermofisher.comopenaccessjournals.comadvancechemjournal.comwikipedia.org It is a dominant analytical tool in the pharmaceutical industry and is highly applicable to the analysis of this compound. molnar-institute.comadvancechemjournal.com

The development of a robust HPLC method involves the systematic optimization of several key parameters: drawellanalytical.com

Column Selection: The choice of the stationary phase is critical. For a compound like Diclofenac (B195802) Levomenthol (B1675115) Ester, which has both polar and non-polar characteristics, a reversed-phase column (e.g., C18 or C8) is often a suitable starting point. longdom.orgadvancechemjournal.com

Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired retention and separation. longdom.org The pH of the aqueous portion can be adjusted to control the ionization state of the analyte and improve peak shape.

Gradient Elution: For complex samples containing analytes with a wide range of polarities, a gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation.

Flow Rate and Temperature: These parameters are adjusted to fine-tune the separation, balancing resolution with analysis time. drawellanalytical.com

A well-developed HPLC method for this compound would be validated for its specificity, linearity, accuracy, precision, and robustness to ensure reliable quantitative results. nih.gov

Table 1: Key Parameters for HPLC Method Development

ParameterDescriptionCommon Choices for this compound Analysis
Stationary Phase The solid support within the column that interacts with the analyte.Reversed-phase C18 or C8
Mobile Phase The solvent that carries the sample through the column.Acetonitrile/water or Methanol/water mixtures, often with pH modifiers like formic acid or buffers.
Detector The device that measures the analyte as it elutes from the column.UV-Vis, Diode Array Detector (DAD), or Mass Spectrometer (MS).
Flow Rate The speed at which the mobile phase moves through the column.Typically 0.5 - 2.0 mL/min for analytical HPLC.
Column Temperature The temperature of the column during analysis.Often controlled between 25-40 °C to ensure reproducibility.

Gas Chromatography (GC) Applications in Volatile Compound Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. libretexts.orgopenaccessjournals.com The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.org While this compound itself may not be sufficiently volatile for direct GC analysis without thermal degradation, GC can be invaluable for analyzing any volatile impurities or related substances that might be present in a sample. phenomenex.com

For non-volatile compounds, derivatization techniques can be employed to convert them into more volatile derivatives suitable for GC analysis. However, this adds complexity to the sample preparation process.

GC is widely used in various fields, including environmental monitoring, food and beverage analysis, and pharmaceuticals for detecting residual solvents and other volatile impurities. openaccessjournals.comphenomenex.com

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, offer unparalleled analytical power. longdom.orgijarnd.comnih.gov The combination of chromatography with mass spectrometry (MS) is particularly potent for the analysis of complex mixtures. longdom.orgfrontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection of a mass spectrometer. longdom.org For the analysis of this compound, LC-MS can provide not only quantitative data but also molecular weight and structural information. Tandem mass spectrometry (LC-MS/MS) further enhances this by allowing for the fragmentation of the parent ion, providing detailed structural insights that are invaluable for identifying unknown impurities or metabolites. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is the hyphenation of a gas chromatograph with a mass spectrometer. researchgate.netthermofisher.com It is the gold standard for the analysis of volatile and semi-volatile organic compounds. thermofisher.com While its direct application to this compound might be limited by the compound's volatility, it would be the method of choice for identifying and quantifying any volatile organic impurities. The mass spectrometer provides definitive identification of the separated components based on their mass spectra. nih.govthermofisher.com

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

TechniquePrincipleApplicability to this compoundInformation Provided
LC-MS Separates compounds by liquid chromatography and detects them by mass spectrometry. longdom.orgHigh. Suitable for non-volatile compounds.Retention time, molecular weight, and structural information.
LC-MS/MS An extension of LC-MS where selected ions are fragmented to provide more detailed structural information. nih.govHigh. Ideal for impurity identification and structural elucidation.Detailed fragmentation patterns for unambiguous identification.
GC-MS Separates volatile compounds by gas chromatography and detects them by mass spectrometry. thermofisher.comLimited to volatile impurities or degradation products.Definitive identification and quantification of volatile compounds.

Spectroscopic Analysis for Structural and Mechanistic Insights

Spectroscopic techniques are indispensable for elucidating the structure of molecules and understanding their chemical dynamics. chemicea.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules. libretexts.orglibretexts.org It is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment of each atom in a molecule. libretexts.orgfepbl.com

For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment. nih.govresearchgate.net

¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule, as well as their connectivity through spin-spin coupling. libretexts.org

¹³C NMR: Shows the number and types of carbon atoms in the molecule. libretexts.org

2D NMR techniques (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the molecular structure.

NMR is a non-destructive technique, which is a significant advantage when working with valuable or limited-quantity research compounds. fepbl.com It is the definitive method for confirming the structure of newly synthesized compounds and for identifying unknown impurities.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for monitoring the progress of chemical reactions involving this compound in real-time. chromatographytoday.com These methods allow chemists to track changes in the concentration of reactants, products, and intermediates, providing valuable insights into reaction kinetics and mechanisms. spectroscopyonline.com

Infrared (IR) Spectroscopy:

Key applications of IR spectroscopy in reaction monitoring include:

Real-time concentration tracking: Following the disappearance of reactants and the appearance of products. chromatographytoday.com

Intermediate detection: Identifying transient species that may provide clues about the reaction mechanism. magritek.com

Kinetic analysis: Extracting data to build kinetic models and optimize reaction conditions. bruker.com

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy operates on a similar principle to IR spectroscopy but measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. chromatographytoday.com This technique is particularly useful for compounds that possess chromophores, which are parts of a molecule that absorb UV-Vis light. numberanalytics.com The absorbance is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law, making it an excellent tool for quantitative analysis and reaction monitoring. numberanalytics.comthermofisher.com

Advantages of UV-Vis spectroscopy in reaction monitoring:

High sensitivity: Capable of detecting low concentrations of reactants, products, or intermediates. uu.nl

Quantitative analysis: Allows for the determination of reaction rates and orders. spectroscopyonline.com

Versatility: Can be applied to a wide range of reactions in various solvents. uu.nl

By combining the data from both IR and UV-Vis spectroscopy, researchers can obtain a more comprehensive understanding of the chemical transformations occurring during a reaction involving this compound.

Mass Spectrometry for Molecular Characterization and Interaction Studies

Mass spectrometry (MS) is a cornerstone analytical technique for the detailed molecular characterization of this compound and for studying its interactions with other molecules. premierbiosoft.commdpi.com This powerful method provides precise information about the molecular weight and structure of the compound. premierbiosoft.com

The process involves converting the sample into gaseous ions, which are then separated based on their mass-to-charge ratio (m/z). premierbiosoft.com High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the confident assignment of a molecular formula. mdpi.com

Key applications of mass spectrometry in the study of this compound include:

Molecular Weight Determination: Accurately measuring the mass of the molecule to confirm its identity. unl.edu

Structural Elucidation: Analyzing fragmentation patterns to understand the connectivity of atoms within the molecule. mdpi.com

Interaction Studies: Investigating how this compound interacts with other molecules, such as proteins or enzymes, which is crucial for understanding its biological activity. premierbiosoft.com

Fragmentation Pattern Analysis for Detailed Structural Information

When a molecule like this compound is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments, known as the fragmentation pattern or mass spectrum, is unique to the molecule's structure and provides a "fingerprint" for its identification. libretexts.org

The fragmentation of organic molecules often follows predictable pathways, with cleavage occurring at weaker bonds or leading to the formation of stable carbocations. libretexts.orglibretexts.org For instance, common fragmentation patterns for compounds containing specific functional groups, such as amines or carboxylic acids, have been well-documented. libretexts.org By studying the fragmentation patterns of this compound and comparing them to known patterns and theoretical predictions, researchers can deduce its detailed chemical structure. nih.govbenthamopen.com

Table 1: Common Fragmentation Patterns in Mass Spectrometry

Functional Group Characteristic Fragmentation
Alkanes Clusters of peaks 14 mass units apart (loss of (CH₂)nCH₃). libretexts.org
Amines Alpha-cleavage is a dominant pathway for aliphatic amines. libretexts.org

This table provides generalized fragmentation patterns for common functional groups and is for illustrative purposes.

Quantitative Approaches in Complex Research Matrices

Quantifying the amount of this compound in complex samples, such as biological fluids or environmental samples, presents a significant analytical challenge due to the presence of many other interfering compounds. nih.govmdpi.com Mass spectrometry, particularly when coupled with separation techniques like liquid chromatography (LC-MS), is the method of choice for such demanding quantitative analyses. thermofisher.comsciex.com

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. thermofisher.com This allows for the isolation of this compound from the complex matrix before it enters the mass spectrometer, reducing ion suppression and improving the accuracy of quantification. mdpi.com

Advanced quantitative MS techniques include:

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM): These are targeted techniques performed on triple quadrupole mass spectrometers that offer high sensitivity and selectivity for quantifying specific analytes in complex mixtures. thermofisher.comuni-heidelberg.de

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers can distinguish the analyte from interferences with very similar masses, providing high confidence in the quantitative results. uni-heidelberg.de

Isotope Dilution Mass Spectrometry: This involves adding a known amount of an isotopically labeled version of the analyte (an internal standard) to the sample. By measuring the ratio of the analyte to the internal standard, highly accurate and precise quantification can be achieved. thermofisher.com

These advanced quantitative approaches are essential for obtaining reliable data on the concentration of this compound in various research settings.

Application of Derivatization in Advanced Analytical Research

Derivatization is a chemical modification technique used to alter a compound to improve its analytical properties. researchgate.netspectroscopyonline.com This process can enhance detectability, improve separation, and provide additional structural information. jfda-online.com

In the context of analyzing this compound, derivatization might be employed to:

Enhance volatility for gas chromatography (GC) analysis: By converting polar functional groups into less polar derivatives, the compound can be more easily vaporized for GC separation. sigmaaldrich.com

Improve ionization efficiency in mass spectrometry: Certain derivatives can be more readily ionized, leading to a stronger signal and lower detection limits. spectroscopyonline.com

Introduce a chromophore or fluorophore for UV-Vis or fluorescence detection: This is particularly useful in liquid chromatography to enhance the sensitivity of detection. researchgate.net

Increase extraction efficiency: Modifying the polarity of the analyte can improve its partitioning into a specific solvent during sample preparation. mdpi.com

Table 2: Common Derivatization Reagents and Their Applications

Reagent Type Target Functional Groups Purpose
Silylation Reagents (e.g., MTBSTFA) Alcohols, amines, carboxylic acids Increase volatility and thermal stability for GC-MS. sigmaaldrich.com
Acylation Reagents (e.g., fluorinated anhydrides) Alcohols, phenols, amines Enhance detection and produce characteristic mass shifts. jfda-online.com
Alkylation Reagents Various Improve chromatographic properties and stability. jfda-online.com

This table provides examples of common derivatization strategies and is for illustrative purposes.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and specific reaction with this compound. While derivatization adds an extra step to the analytical workflow, the benefits in terms of improved analytical performance can be substantial for challenging research applications. jfda-online.commdpi.com

Chemical Biology Perspectives on C24h29cl2no2

Rational Design of Chemical Probes Based on the C24H29Cl2NO2 Scaffold

The rational design of chemical probes is a pivotal process in chemical biology, transforming small molecules into precise tools for studying biological systems. ox.ac.uk A chemical probe is a small molecule that selectively interacts with a specific target, such as a protein, allowing for the investigation of its function in a cellular context. ox.ac.uk The this compound scaffold, with its combination of aromatic, chloro, and heteroatomic features, presents a versatile starting point for such endeavors. The design process typically involves identifying a biological target of interest and then creating molecules with high affinity and selectivity for that target. ox.ac.uknih.gov

A critical aspect of probe design is understanding the structure-activity relationship (SAR). For the this compound scaffold, this would involve systematically modifying its structure to enhance its interaction with a target protein. For instance, the two chlorine atoms could be repositioned on the aromatic rings to explore different binding pockets. The nitrogen and oxygen atoms offer sites for introducing functional groups that can form hydrogen bonds or other key interactions with a protein. nih.gov

One common strategy in probe development is the incorporation of a reporter group, such as a fluorophore, to enable visualization of the target within a cell. rsc.org For the this compound scaffold, a fluorescent dye could be appended, creating a probe that allows for real-time imaging of its target's localization and dynamics. The table below illustrates hypothetical derivatives of the this compound scaffold designed as chemical probes.

Derivative IDModificationReporter GroupIntended Application
This compound-F1Addition of a fluorescein (B123965) moietyFluoresceinLive-cell imaging of the target protein
This compound-B1Incorporation of a biotin (B1667282) tagBiotinAffinity purification of the target protein and its binding partners
This compound-P1Attachment of a photo-crosslinking groupBenzophenoneCovalent labeling of the target protein for identification

Strategies for Modulating Protein-Protein Interactions through this compound Derivatives

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them attractive targets for therapeutic intervention and biological research. abcam.com Small molecules that can disrupt or stabilize PPIs are invaluable tools. The this compound scaffold can serve as a basis for developing such modulators. The large surface area and complex interfaces of PPIs present a challenge for small molecule inhibition, but key "hot spots" of interaction can often be targeted. abcam.com

Derivatives of this compound could be designed to mimic one of the interacting protein partners, thereby competitively inhibiting the formation of the protein complex. mdpi.com This often involves creating a molecule that presents key functional groups in a similar spatial orientation to the residues at the PPI interface. Computational modeling can be employed to predict how modifications to the this compound structure would affect its binding to a target PPI. jcchems.com

The following table outlines potential strategies for developing PPI modulators based on the this compound scaffold.

StrategyDescriptionExample Application
Competitive Inhibition Design derivatives that bind to a "hot spot" on one of the interacting proteins, preventing the natural binding partner from docking. abcam.comA this compound derivative could be designed to bind to the SH2 domain of STAT3, preventing its dimerization and subsequent activation. mdpi.com
Allosteric Modulation Create molecules that bind to a site on a protein distant from the interaction interface, inducing a conformational change that either prevents or enhances the PPI.A this compound analog could bind to an allosteric pocket on a target protein, altering its shape and disrupting its ability to interact with other proteins.
Stabilization of Interactions Develop compounds that act as a "molecular glue," binding to both protein partners and stabilizing the complex.A dimeric version of a this compound derivative could potentially bridge two protein molecules, promoting the formation of a functional complex.

Interdisciplinary Research Integrating Organic Synthesis, Computational Science, and Biological Inquiry

The development of novel chemical tools from a scaffold like this compound is an inherently interdisciplinary endeavor, requiring the convergence of organic synthesis, computational science, and biological inquiry. nso-journal.org Organic synthesis provides the means to create a diverse library of derivatives from the initial scaffold. rice.edu This involves developing efficient and flexible synthetic routes to access a wide range of analogs with varied functional groups and stereochemistry. mpg.de

Computational science plays a crucial role in guiding the synthetic efforts. nih.gov Techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with their biological targets. jcchems.com This in silico screening can prioritize the synthesis of compounds that are most likely to be active, saving time and resources. nso-journal.org

Finally, biological inquiry is essential to validate the function of the designed molecules. charlotte.edu This involves a battery of in vitro and in cell-based assays to assess the potency, selectivity, and mechanism of action of the this compound derivatives. nih.gov This iterative cycle of design, synthesis, and testing is a hallmark of modern chemical biology research. nso-journal.org

Development of Tools for Investigating Fundamental Biological Processes

The ultimate goal of developing chemical probes and modulators based on scaffolds like this compound is to create tools that can be used to investigate fundamental biological processes. nih.gov These tools can provide insights into cellular signaling pathways, gene regulation, and other complex biological phenomena that are difficult to study using traditional genetic or biochemical methods. nih.govnih.gov

For example, a highly selective inhibitor of a particular enzyme derived from the this compound scaffold could be used to probe the role of that enzyme in a specific signaling cascade. By observing the cellular response to the inhibitor, researchers can infer the function of the enzyme. nih.gov Similarly, a fluorescent probe based on this scaffold could be used to track the movement of a target protein within a cell in response to various stimuli. rsc.org

The development of such tools requires a deep understanding of both the chemistry of the scaffold and the biology of the system being investigated. The versatility of the this compound scaffold, with its potential for diverse chemical modifications, makes it a promising starting point for the creation of a wide array of molecular tools to advance our understanding of biology.

Future Research Directions and Unexplored Avenues for C24h29cl2no2

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

A systems biology approach, integrating various "omics" data, offers a powerful strategy to unravel the complex biological effects of C24H29Cl2NO2. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a single-target mechanism and build a holistic picture of the compound's interactions within a biological system.

Future research should focus on employing multi-omics analyses to understand the effects of this compound. For instance, studies on diclofenac (B195802) have utilized integrated transcriptomic and metabolomic analysis to investigate its hepatotoxicity. colab.wsnih.gov Similar approaches for this compound could elucidate its unique metabolic fate and potential for tissue-specific toxicity or therapeutic effects, particularly in dermal applications where it is likely to be used. mdpi.com

Furthermore, multi-omics can be applied to understand the inflammatory response modulated by this compound. Network analyses of transcriptomic data from inflammation models treated with diclofenac have revealed complex immune cell dynamics. nih.gov Applying these methods to this compound could differentiate its immunomodulatory profile from the parent drug, potentially highlighting a more favorable or specialized anti-inflammatory action. Such studies can be enhanced by platforms that integrate protein-protein interaction networks to analyze dysregulated genes and identify key biological hubs and pathways affected by the compound. frontiersin.org

Development of Novel Computational Algorithms for Complex Biomolecular System Modeling

Computational modeling and simulations are indispensable tools for modern drug discovery and development. For a compound like this compound, future research can greatly benefit from the development and application of novel computational algorithms to model its behavior in complex biological systems.

Quantum mechanical simulations, such as those using density functional theory (DFT), have been used to study the interaction of diclofenac with nanostructures, providing insights into its adsorption and sensing. acs.org Advanced algorithms could expand these simulations to model the interaction of this compound with biological membranes, drug transporters, and metabolizing enzymes, taking into account the influence of the levomenthol (B1675115) ester group.

Moreover, the development of predictive models for the synergistic or antagonistic effects of drug combinations is a growing area. bio-connect.nl New computational approaches could be developed to predict how this compound interacts with other drugs at a systemic level, which is crucial for polypharmacy scenarios. Structure-based drug design and molecular docking studies have already been employed to create and evaluate novel diclofenac derivatives with improved selectivity for targets like COX-2. nih.govdergipark.org.tr Future algorithms could incorporate dynamic simulations and machine learning to refine these predictions for this compound analogues, accelerating the design of next-generation anti-inflammatory agents.

Advanced Synthetic Methodologies for Accessing Diverse Analogue Chemical Space

The synthesis of a diverse range of analogues of this compound is crucial for establishing structure-activity relationships (SAR) and optimizing its therapeutic properties. While numerous synthetic routes for diclofenac and its derivatives have been reported, future research should focus on advanced, efficient, and versatile synthetic methodologies. tandfonline.comresearchgate.net

Recent progress in the synthesis of NSAIDs like ibuprofen (B1674241) and naproxen (B1676952) highlights the potential for developing novel practical and asymmetric approaches. nih.gov These strategies could be adapted for the synthesis of chiral analogues of this compound, which may exhibit stereospecific activity or toxicity profiles. The development of methodologies to create hybrid molecules, for instance by coupling diclofenac with other pharmacophores, has been shown to enhance biological potential and reduce side effects. tandfonline.com This approach could be systematically applied to the this compound scaffold.

Furthermore, research into the synthesis of diclofenac analogues has aimed to mitigate the formation of reactive metabolites responsible for liver injury. acs.org Advanced synthetic methods could be employed to design and create this compound derivatives that are less prone to metabolic activation, thereby improving the safety profile. The goal is to build a library of analogues with varied lipophilicity, steric bulk, and electronic properties to comprehensively probe the chemical space around the core structure. nih.gov

Exploration of Undiscovered Molecular Targets and Biological Pathways

While the primary mechanism of action for diclofenac is the inhibition of cyclooxygenase (COX) enzymes, there is growing evidence for its engagement with other molecular targets. nih.govwikipedia.org A significant future research avenue for this compound is the systematic exploration of these non-canonical targets and pathways.

Studies have suggested that diclofenac may have neuroprotective properties and can influence pathways related to cancer, such as apoptosis and the cell cycle. mdpi.commdpi.comnih.gov It is plausible that this compound, with its altered physicochemical properties, may exhibit a differentiated or enhanced activity towards these alternative targets. For example, research has shown that diclofenac can induce epithelial-mesenchymal transition (EMT) in prostate cancer cells through reactive oxygen species (ROS) generation, a mechanism that was independent of p53. nih.gov Investigating whether this compound shares or diverges from these effects is a critical area of inquiry.

The anti-inflammatory drug space is vast, and network pharmacology approaches have been used to explore relationships between drugs, pathways, and adverse effects, identifying candidates for drug repurposing. nih.govfrontiersin.org Applying these network-based analyses to this compound could reveal unexpected therapeutic opportunities. Furthermore, given that the addition of a chlorine atom can significantly influence the biological activity of a molecule, the dichloro-substitution in this compound warrants investigation into its potential antimicrobial or antibiofilm activities, an area that has been explored for other chlorinated compounds. nih.gov The ultimate aim is to move beyond the known anti-inflammatory effects and uncover novel therapeutic applications for this compound and its future analogues. tandfonline.com

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing C24H29Cl2NO2?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve structural ambiguities (e.g., <sup>1</sup>H, <sup>13</sup>C, and 2D-COSY for connectivity). Pair with high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. Chromatographic techniques like HPLC or GC-MS can assess purity and identify co-eluting impurities. Cross-validate results against synthetic standards and literature data from authoritative databases (e.g., SciFinder, Reaxys) .

Q. How can researchers design a reproducible synthesis protocol for C24H29Cl2NO2?

  • Methodological Answer : Begin with a literature review to identify existing routes (e.g., nucleophilic substitution, catalytic coupling). Optimize reaction conditions (solvent, temperature, catalyst loading) using design of experiments (DoE) to minimize side products. Document all steps meticulously in a lab notebook, including raw data (e.g., TLC Rf values, yield calculations) and deviations. Validate reproducibility through independent replication by lab members .

Q. What strategies ensure accurate quantification of C24H29Cl2NO2 in complex matrices?

  • Methodological Answer : Employ internal standard calibration (e.g., isotopically labeled analogs) to correct for matrix effects in LC-MS/MS. Validate linearity, limit of detection (LOD), and recovery rates using spiked samples. Compare results with orthogonal methods (e.g., UV-Vis spectrophotometry) to confirm consistency .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in the proposed mechanism of action for C24H29Cl2NO2?

  • Methodological Answer : Perform molecular dynamics simulations to assess ligand-receptor binding kinetics under varying pH and temperature conditions. Cross-reference docking results (e.g., AutoDock Vina) with experimental mutagenesis data to identify critical binding residues. Use density functional theory (DFT) to evaluate electronic properties influencing reactivity. Address contradictions by testing competing hypotheses in vitro .

What systematic approaches reconcile conflicting toxicity profiles of C24H29</clsub>Cl2NO2 across in vivo studies?

  • Methodological Answer : Conduct a meta-analysis of existing data, stratifying by dosage, exposure duration, and model organisms. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments. Use contradiction analysis frameworks to identify confounding variables (e.g., metabolic differences between species, batch-to-batch compound variability) .

Q. How should researchers design a study to elucidate the metabolic fate of C24H29Cl2NO2 in mammalian systems?

  • Methodological Answer : Combine radiolabeled tracer techniques (e.g., <sup>14</sup>C labeling) with high-resolution LC-MS/MS to track metabolite formation. Use hepatocyte or microsomal assays to identify phase I/II enzymes involved. Validate findings in vivo via isotopic tracing in rodent models, ensuring ethical compliance and statistical power .

Q. What methodologies address inconsistencies in the reported stability of C24H29Cl2NO2 under environmental conditions?

  • Methodological Answer : Perform accelerated stability studies (e.g., ICH Q1A guidelines) under controlled humidity, temperature, and light exposure. Analyze degradation products via LC-MS and compare kinetic models (zero-order vs. first-order decay). Use contradiction matrices to isolate critical factors (e.g., photolytic vs. hydrolytic pathways) .

Methodological Frameworks

  • Data Contradiction Analysis : Apply iterative qualitative analysis (e.g., Coursera’s contradiction framework) to identify primary vs. secondary contradictions in conflicting datasets. Prioritize resolving contradictions that impact core hypotheses .
  • Ethical Experimental Design : Align protocols with ICCH 309 guidelines, emphasizing transparency in data collection, peer review of lab notebooks, and avoidance of AI-generated content .
  • Literature Synthesis : Use Scopus or Web of Science to perform citation network analysis, distinguishing primary sources (e.g., mechanistic studies) from secondary reviews. Annotate contradictions in margins during critical reading .

Data Presentation Guidelines

  • Tables : Include raw and processed data (e.g., NMR shifts, kinetic constants) with error margins and statistical tests (p-values, R<sup>2</sup>). Label all units and significant figures .
  • Figures : Use Schematized pathways for reaction mechanisms or metabolic routes. Annotate spectra with peak assignments and baselines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.